2-cyclopropyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-cyclopropyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic compound that features a cyclopropyl group, a furan ring, and a pyridine ring
Mechanism of Action
Target of Action
The primary target of 2-cyclopropyl-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}acetamide is Acetylcholinesterase (AChE) . AChE is a critical enzyme involved in neurotransmission, specifically in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
2-Cyclopropyl-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}acetamide acts as a potent inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to prolonged cholinergic effects .
Biochemical Pathways
The compound’s action on AChE affects the cholinergic pathway. By inhibiting AChE, it prevents the breakdown of acetylcholine, a neurotransmitter involved in various functions including muscle contraction, heart rate, memory, and learning. The increased acetylcholine levels lead to enhanced cholinergic transmission .
Pharmacokinetics
Its ability to inhibit ache in the brain suggests that it can cross the blood-brain barrier
Result of Action
The inhibition of AChE by 2-cyclopropyl-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}acetamide leads to increased acetylcholine levels. This results in enhanced cholinergic transmission, which can have various effects depending on the specific neural pathways involved. For instance, it may improve memory and learning in the context of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps:
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Formation of the Pyridine Intermediate: : The synthesis begins with the preparation of the 5-(furan-3-yl)pyridine intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction between a furan-3-boronic acid and a 5-bromopyridine .
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Acylation Reaction: : The next step involves the acylation of the pyridine intermediate with 2-cyclopropylacetyl chloride in the presence of a base such as triethylamine. This reaction forms the desired acetamide linkage .
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity. This might involve:
Catalyst Selection: Using palladium catalysts for the Suzuki-Miyaura coupling to ensure high efficiency.
Reaction Conditions: Optimizing temperature, solvent, and reaction time to maximize yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation techniques.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, room temperature.
Reduction: Hydrogen gas with a palladium catalyst, elevated pressure.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Furanones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Chemical Biology: It can be employed in the design of chemical probes to investigate cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide: can be compared to other heterocyclic compounds such as:
Uniqueness
The presence of both a furan and a pyridine ring in this compound makes it unique compared to other similar compounds. This combination may confer distinct electronic properties and biological activities, making it a valuable compound for further research.
Properties
IUPAC Name |
2-cyclopropyl-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(6-11-1-2-11)17-8-12-5-14(9-16-7-12)13-3-4-19-10-13/h3-5,7,9-11H,1-2,6,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBNXLWZUBXQKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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